Diethyl 2-octadecanoylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-octadecanoylpropanedioate is an organic compound with a complex structure that includes both ester and long-chain fatty acid functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-octadecanoylpropanedioate can be synthesized through the alkylation of diethyl malonate with octadecanoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with octadecanoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-octadecanoylpropanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The enolate form of the compound can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium ethoxide.
Major Products Formed
Hydrolysis: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-octadecanoylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in lipid metabolism and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of diethyl 2-octadecanoylpropanedioate involves its interaction with various molecular targets and pathways. In biological systems, it may be metabolized to release octadecanoic acid and diethyl malonate, which can participate in lipid metabolism and energy production. The compound’s amphiphilic nature allows it to interact with cell membranes and potentially influence membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the long-chain fatty acid moiety.
Diethyl succinate: Another ester with a shorter carbon chain and different applications.
Diethyl (2-oxobutyl)phosphonate: A compound with a similar ester functionality but containing a phosphonate group.
Uniqueness
Diethyl 2-octadecanoylpropanedioate is unique due to its combination of ester and long-chain fatty acid functionalities, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and material science .
Eigenschaften
CAS-Nummer |
24514-82-7 |
---|---|
Molekularformel |
C25H46O5 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
diethyl 2-octadecanoylpropanedioate |
InChI |
InChI=1S/C25H46O5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(26)23(24(27)29-5-2)25(28)30-6-3/h23H,4-21H2,1-3H3 |
InChI-Schlüssel |
GPDXGWPSHSECAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.